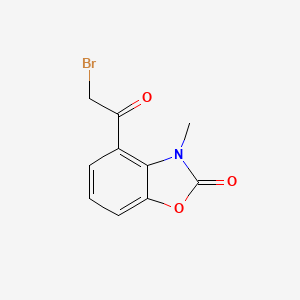
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is a synthetic organic compound that belongs to the class of benzoxazolones. This compound is characterized by the presence of a bromoacetyl group at the 4-position and a methyl group at the 3-position of the benzoxazolone ring. Benzoxazolones are known for their diverse biological activities and are used in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- typically involves the bromination of 3-methyl-2(3H)-benzoxazolone followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, heterocyclic compounds, and functionalized derivatives that can be used in further chemical transformations .
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but with a coumarin ring instead of a benzoxazolone ring.
4-(Bromoacetyl)-2H-chromen-2-one: Another similar compound with a chromenone ring.
3-(Bromoacetyl)-2H-chromen-2-one: Differing by the position of the bromoacetyl group.
Uniqueness
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromoacetyl and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
668275-88-5 |
|---|---|
Fórmula molecular |
C10H8BrNO3 |
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
4-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-12-9-6(7(13)5-11)3-2-4-8(9)15-10(12)14/h2-4H,5H2,1H3 |
Clave InChI |
QWAXMGDBCUGMMO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2OC1=O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)



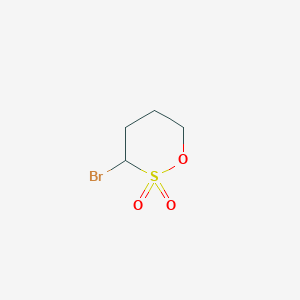
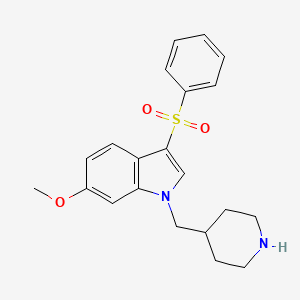
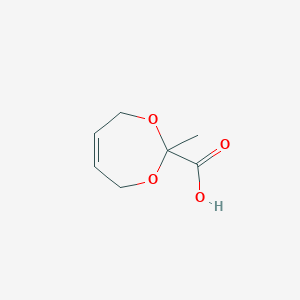
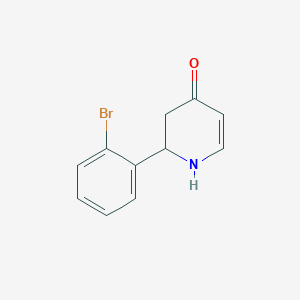


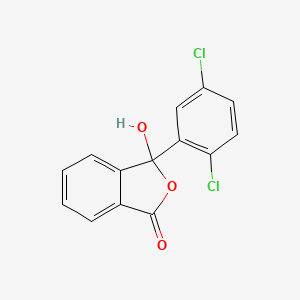
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)

